(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an amino group, a chloro-substituted imidazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amino Acid Formation: The chlorinated imidazole is then reacted with a suitable amino acid precursor, such as ®-3-amino-3-(bromomethyl)propanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1H-imidazol-2-yl)propanoic acid: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid: Lacks the chloro substituent.
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-4-yl)propanoic acid: The chloro substituent is at a different position on the imidazole ring.
Uniqueness
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the specific combination of its functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m1/s1 |
InChI Key |
GSGOVRUJAVDCHF-SCSAIBSYSA-N |
Isomeric SMILES |
CN1C(=CN=C1[C@@H](CC(=O)O)N)Cl |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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